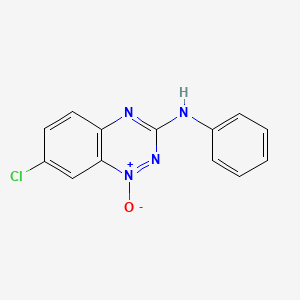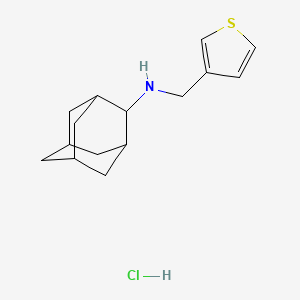
C15H22ClNS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a member of the thiochromanamine family, which is characterized by the presence of a sulfur atom in the chroman ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine typically involves the following steps:
Formation of the Thiochroman Ring: The chroman ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylpentyl Group: This step involves the alkylation of the amine group with 4-methylpentyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated amines or modified amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
類似化合物との比較
Similar Compounds
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine: shares structural similarities with other thiochromanamine derivatives.
6-Chloro-N-(4-methylpentyl)-4-thiochromanamine: is unique due to the presence of the chlorine atom and the specific alkyl chain attached to the amine group.
Uniqueness
- The presence of the chlorine atom in 6-Chloro-N-(4-methylpentyl)-4-thiochromanamine imparts distinct chemical reactivity compared to other thiochromanamine derivatives.
- The specific alkyl chain attached to the amine group influences the compound’s biological activity and its interaction with molecular targets.
特性
分子式 |
C15H22ClNS |
|---|---|
分子量 |
283.9 g/mol |
IUPAC名 |
N-(thiophen-3-ylmethyl)adamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H21NS.ClH/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11;/h1-2,9,11-16H,3-8H2;1H |
InChIキー |
WWRZOCUVOZYPAS-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
-](/img/structure/B15173936.png)
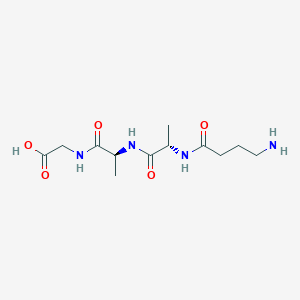


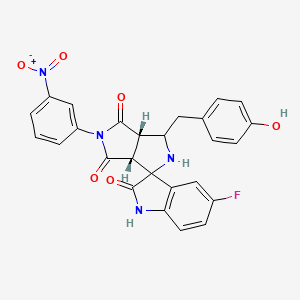
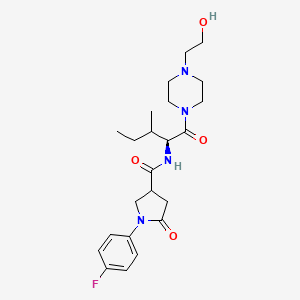
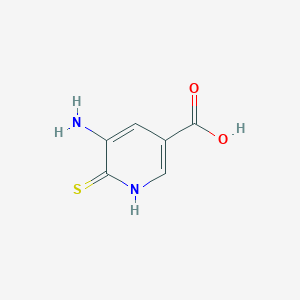

![6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B15174002.png)
